(E)-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
Description
The compound (E)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)-2-propenamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with an isopropyl group at position 5 and an (E)-configured propenamide side chain bearing a 3,4,5-trimethoxyphenyl moiety. The trimethoxyphenyl group is a common pharmacophore in bioactive molecules, known for enhancing membrane permeability and target binding .
Properties
IUPAC Name |
(E)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-10(2)16-19-20-17(25-16)18-14(21)7-6-11-8-12(22-3)15(24-5)13(9-11)23-4/h6-10H,1-5H3,(H,18,20,21)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUWHKQIYWPUTE-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a suitable boronic acid and a halogenated thiadiazole derivative.
Formation of the Propenamide Moiety: The final step involves the formation of the propenamide moiety through a condensation reaction between the thiadiazole derivative and an appropriate aldehyde or ketone under basic conditions.
Industrial Production Methods
Industrial production of (E)-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole or trimethoxyphenyl rings are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may find applications in the development of new materials, such as polymers, coatings, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Pathways Involved: The compound may influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Thiadiazole Derivatives with Trimethoxyphenyl Moieties
Key analogs include sulfonyl-substituted 1,3,4-thiadiazoles and oxadiazoles studied by Chen et al. (2007):
- Structural Differences: The target compound replaces the sulfonyl group with a propenamide side chain and introduces an isopropyl group on the thiadiazole.
Propanamide-Based Agrochemicals
Propanil (N-(3,4-dichlorophenyl)propanamide) is a structurally simpler propanamide herbicide ():
- Structural Comparison :
- Propanil : Saturated propanamide with 3,4-dichlorophenyl.
- Target Compound : (E)-Propenamide with 3,4,5-trimethoxyphenyl.
- Functional Impact : The unsaturated (E)-propenamide in the target compound introduces planarity and rigidity, which may stabilize interactions with biological targets compared to propanil’s flexible backbone. The trimethoxyphenyl group’s electron-rich aromatic system could enable π-π stacking or interactions with cytochrome P450 enzymes, diverging from propanil’s mode of action as a photosystem II inhibitor .
Oxadiazoline and Benzotriazole Derivatives
Compounds from Evidences 4–5 feature oxadiazoline or benzotriazole cores:
- 2-(1H-Benzotriazol-1-ylmethyl)chromones (): These lack the thiadiazole ring but share nitrogen-rich heterocycles.
- 1,3,4-Oxadiazoles (): Substituted with triazolyl groups, these compounds highlight the role of nitrogen heterocycles in agrochemical design. However, the target compound’s thiadiazole-propenamide scaffold may offer superior metabolic stability over oxadiazoles due to sulfur’s electron-withdrawing effects .
Antifungal Activity Trends
- Sulfonyl-thiadiazoles (Chen et al., 2007) show moderate-to-strong antifungal activity, suggesting that the target compound’s propenamide group could enhance potency by mimicking natural substrates of fungal enzymes .
- The isopropyl group may reduce solubility but improve tissue penetration, a trade-off observed in lipophilic agrochemicals like iprodione () .
Biological Activity
(E)-N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)-2-propenamide is a novel compound belonging to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, detailing its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiadiazole ring which is critical for its biological activity.
The biological activity of thiadiazole derivatives often involves their ability to interact with various molecular targets. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Thiadiazoles can inhibit specific enzymes that are crucial for cellular processes.
- Cell Membrane Interaction : Due to their mesoionic character, these compounds can cross cell membranes and affect intracellular signaling pathways.
- Induction of Apoptosis : Some derivatives have been shown to induce programmed cell death in cancer cells.
Anticancer Activity
Research indicates that (E)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)-2-propenamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
The compound has been shown to block the cell cycle at the sub-G1 phase and induce apoptosis in HeLa cells through flow cytometry analysis.
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. Studies have indicated that modifications to the thiadiazole structure can enhance antibacterial and antifungal activities:
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antibacterial | Moderate to high | |
| Antifungal | Significant |
Case Studies
- Synthesis and Evaluation : A study synthesized several thiadiazole derivatives and evaluated their anticancer activity. The most potent compounds exhibited IC50 values significantly lower than those of established drugs like sorafenib .
- Structure-Activity Relationship (SAR) : Research has shown that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity against cancer cells . The SAR analysis revealed that specific substitutions on the thiadiazole moiety are essential for increased biological activity.
Q & A
Q. What are the optimal synthetic routes for preparing (E)-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE?
The synthesis typically involves multi-step protocols:
- Step 1: Condensation of 5-isopropyl-1,3,4-thiadiazol-2-amine with an α,β-unsaturated carbonyl precursor (e.g., cinnamic acid derivatives) under reflux conditions using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
- Step 2: Functionalization of the 3,4,5-trimethoxyphenyl group via Friedel-Crafts acylation or nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating the (E)-isomer .
Q. Which analytical techniques are most reliable for characterizing this compound?
A combination of techniques ensures structural fidelity:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the (E)-configuration of the propenamide group (coupling constant J ≈ 15–16 Hz for trans-vinylic protons) and verifies substituent positions on the thiadiazole and trimethoxyphenyl rings .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, with ESI+ mode preferred for detecting protonated ions .
- X-ray Crystallography: Resolves spatial arrangements (e.g., planarity of the thiadiazole ring and π-π stacking of trimethoxyphenyl groups) using SHELXL for refinement .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?
Discrepancies may arise from dynamic effects (e.g., solvent-induced conformational changes in NMR vs. solid-state crystallography):
- Multi-technique validation: Compare X-ray data (SHELX-refined) with solution-state NOESY NMR to assess flexibility of the propenamide chain .
- DFT calculations: Optimize gas-phase and solvent-phase geometries (e.g., using Gaussian) to identify energetically favorable conformers that align with experimental data .
Q. What strategies are effective for designing analogs to improve bioactivity?
Structure-activity relationship (SAR) studies guide rational modifications:
- Thiadiazole ring substitutions: Replace isopropyl with bulkier groups (e.g., tert-butyl) to enhance hydrophobic interactions; monitor steric effects via molecular docking .
- Trimethoxyphenyl modifications: Introduce electron-withdrawing groups (e.g., nitro) at the para position to modulate electronic properties and binding affinity .
- Stereochemical control: Synthesize (Z)-isomers and compare activity to (E)-forms using in vitro assays .
Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?
Hypothesis-driven workflows include:
- Kinetic studies: Measure inhibition constants (Ki) for enzyme targets (e.g., kinases) via fluorescence polarization assays .
- Cellular imaging: Use fluorescently tagged analogs to track subcellular localization (e.g., mitochondrial targeting) .
- Proteomics: Identify binding partners via pull-down assays coupled with LC-MS/MS .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step of synthesis?
Common pitfalls and fixes:
Q. What protocols ensure reproducibility in biological assays involving this compound?
Standardize conditions to minimize variability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
